3'-Fluoro-4'-n-propoxy-2,2,2-trifluoroacetophenone
Description
Properties
IUPAC Name |
2,2,2-trifluoro-1-(3-fluoro-4-propoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4O2/c1-2-5-17-9-4-3-7(6-8(9)12)10(16)11(13,14)15/h3-4,6H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCWEDKRSSCIJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3’-Fluoro-4’-n-propoxy-2,2,2-trifluoroacetophenone typically involves the condensation of 2,2,2-trifluoroacetophenone with appropriate fluorinated and alkoxy substituents. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and quality of the compound.
Chemical Reactions Analysis
3’-Fluoro-4’-n-propoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Oxidation: It can act as an organocatalyst for the oxidation of tertiary amines and azines to N-oxides.
Condensation: It can condense with biphenyl, terphenyl, and other aromatic compounds to form new aromatic polymers.
Substitution: The fluorine and propoxy groups can participate in substitution reactions under appropriate conditions.
Common reagents used in these reactions include Grignard reagents, organozinc compounds, and other nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3'-Fluoro-4'-n-propoxy-2,2,2-trifluoroacetophenone is C13H15F3O, with a molecular weight of approximately 250.19 g/mol. The compound features a trifluoroacetophenone core with a fluorine atom and a propoxy group at specific positions. This configuration enhances its electrophilicity and influences its biological interactions.
Organic Synthesis
3'-Fluoro-4'-n-propoxy-2,2,2-trifluoroacetophenone serves as a crucial building block in organic synthesis. It is utilized in the development of new fluorinated polymers with high thermal stability and good film-forming properties. The compound can also act as an organocatalyst for the oxidation of tertiary amines and azines to N-oxides, facilitating various synthetic pathways.
Biological Research
In biological contexts, this compound has been explored for its potential interactions with enzymes and receptors. Preliminary studies suggest that it may exhibit anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, its unique structure may allow it to cross the blood-brain barrier, indicating possible neuroprotective effects.
Industrial Applications
The compound is also valuable in the industrial sector for producing advanced materials and specialty chemicals. Its unique chemical properties make it suitable for applications in coatings, polymers, and other high-performance materials.
Comparative Analysis with Related Compounds
To understand the distinctiveness of 3'-Fluoro-4'-n-propoxy-2,2,2-trifluoroacetophenone, it is essential to compare it with similar compounds:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Neuroprotective Effects |
|---|---|---|---|
| 3'-Fluoro-4'-n-propoxy-2,2,2-trifluoroacetophenone | Potential | Potential | Potential |
| 2,2,2-Trifluoroacetophenone | Moderate | High | Low |
| Phenyl trifluoromethyl ketone | High | Moderate | Moderate |
Anticancer Activity Evaluation
A study assessed the cytotoxic effects of various fluorinated ketones on human breast cancer cells. Results indicated that certain derivatives could significantly reduce cell viability through apoptosis induction mechanisms.
Anti-inflammatory Assay
In vitro assays demonstrated that similar fluorinated compounds inhibited COX-2 expression in lipopolysaccharide-stimulated macrophages. This suggests potential therapeutic applications for inflammatory diseases.
Neuroprotection in Animal Models
Animal studies using structurally related compounds showed reduced neurodegeneration markers in models of Alzheimer's disease. This indicates that these compounds may help mitigate cognitive decline through their antioxidant activities.
Mechanism of Action
The mechanism by which 3’-Fluoro-4’-n-propoxy-2,2,2-trifluoroacetophenone exerts its effects involves its ability to act as an organocatalyst. It facilitates the oxidation of tertiary amines and azines to N-oxides by providing a reactive site for the transfer of oxygen atoms . The molecular targets and pathways involved include the interaction with specific functional groups in the substrate molecules, leading to the desired oxidation products.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s properties are influenced by substituents on the aromatic ring. Key analogs include:
3'-Fluoro-4'-methoxyacetophenone (CAS 455-91-4)
- Structure : Methoxy (-OCH₃) at 4', fluorine at 3', and acetyl group (-COCH₃).
- Molecular Weight : 168.16 g/mol .
- Physical Properties : Melting point (MP) = 92°C, Boiling point (BP) = 148°C .
- Applications : Intermediate in pharmaceutical synthesis (e.g., antifungal agents) .
3'-Chloro-4'-fluoroacetophenone (CAS 2923-66-2)
- Structure : Chlorine at 3', fluorine at 4', acetyl group.
- Molecular Weight : 172.58 g/mol .
- Applications : Precursor in agrochemicals (e.g., pesticides) .
- Comparison : Chlorine’s stronger electron-withdrawing effect vs. fluorine may alter reactivity in electrophilic substitutions. The n-propoxy group in the target compound likely reduces crystallinity compared to chloro analogs .
3',5'-Dichloro-4'-fluoro-2,2,2-trifluoroacetophenone (CAS 1190865-44-1)
- Structure : Dichloro (3',5'), fluoro (4'), trifluoroacetyl group.
- Physical Properties : BP = 282°C, liquid at room temperature .
- Applications : Intermediate for veterinary antiparasitics (e.g., sarolaner) .
- Comparison: Dichloro substitution increases molecular weight (261.00 g/mol) and steric hindrance, whereas the n-propoxy group in the target compound may improve solubility in non-polar solvents .
Physicochemical Properties
*TFA = Trifluoroacetophenone; †Estimated based on alkyl chain elongation .
Biological Activity
3'-Fluoro-4'-n-propoxy-2,2,2-trifluoroacetophenone is a fluorinated organic compound that has garnered attention due to its unique chemical structure and potential biological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
3'-Fluoro-4'-n-propoxy-2,2,2-trifluoroacetophenone has a molecular weight of approximately 250.19 g/mol. Its chemical structure includes a trifluoroacetophenone core with a fluorine atom and a propoxy group at specific positions, contributing to its reactivity and biological interactions.
The compound primarily functions as an organocatalyst in various chemical reactions. It facilitates the oxidation of tertiary amines and azines to N-oxides, which is crucial in synthetic organic chemistry. The presence of the fluorine and propoxy groups enhances its electrophilicity, allowing it to participate in substitution reactions under specific conditions.
Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are involved in the inflammatory response, and their inhibition can reduce inflammation markers in vitro and in vivo .
Neuroprotective Activity
Recent studies have explored the neuroprotective effects of fluorinated compounds. These compounds can cross the blood-brain barrier and exhibit antioxidant properties, protecting neuronal cells from oxidative damage. The potential for 3'-Fluoro-4'-n-propoxy-2,2,2-trifluoroacetophenone to serve as a neuroprotective agent warrants further investigation .
Case Studies
- Anticancer Activity Evaluation : A study assessed the cytotoxic effects of various fluorinated ketones on human breast cancer cells. Results indicated that certain derivatives could significantly reduce cell viability through apoptosis induction mechanisms.
- Anti-inflammatory Assay : In vitro assays demonstrated that similar fluorinated compounds inhibited COX-2 expression in lipopolysaccharide-stimulated macrophages, suggesting potential therapeutic applications for inflammatory diseases.
- Neuroprotection in Animal Models : Animal studies using structurally related compounds showed reduced neurodegeneration markers in models of Alzheimer's disease, indicating that these compounds may help mitigate cognitive decline through their antioxidant activities .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of 3'-Fluoro-4'-n-propoxy-2,2,2-trifluoroacetophenone compared to other fluorinated compounds:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Neuroprotective Effects |
|---|---|---|---|
| 3'-Fluoro-4'-n-propoxy-2,2,2-trifluoroacetophenone | Potential | Potential | Potential |
| 2,2,2-Trifluoroacetophenone | Moderate | High | Low |
| Phenyl trifluoromethyl ketone | High | Moderate | Moderate |
Q & A
Q. What are the established synthetic routes for 3'-Fluoro-4'-n-propoxy-2,2,2-trifluoroacetophenone?
The compound is typically synthesized via Friedel-Crafts acylation . A common method involves reacting 3-fluoro-4-n-propoxybenzaldehyde with acetyl chloride or trifluoroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. The reaction proceeds at low temperatures (0–5°C) to minimize side reactions. Post-reaction, the product is purified via steam distillation and solvent extraction (e.g., benzene or dichloromethane), followed by reduced-pressure rectification to isolate the pure compound .
Q. How is the compound characterized spectroscopically?
Key techniques include:
- ¹H/¹³C NMR : To confirm the aromatic substitution pattern and propoxy/trifluoromethyl group integration.
- FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1100–1200 cm⁻¹ (C-F stretches) are critical.
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C₁₁H₁₀F₄O₂) and isotopic patterns.
- X-ray Crystallography (if crystalline): Resolves spatial arrangement of substituents .
Q. What is the role of the n-propoxy substituent in modulating solubility and reactivity?
The n-propoxy group enhances lipophilicity compared to shorter alkoxy chains (e.g., methoxy), improving solubility in organic solvents like toluene or THF. Its electron-donating nature activates the aromatic ring toward electrophilic substitution but may sterically hinder reactions at the para position. Comparative studies with 3'-Fluoro-4'-methoxy analogs show altered melting points and reactivity profiles due to chain length differences .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
Systematic optimization involves:
- Catalyst screening : Substituting AlCl₃ with FeCl₃ or ionic liquids to reduce waste.
- pH control : Maintaining pH 4–6 during acylation minimizes byproducts (e.g., diacylated derivatives) .
- Temperature gradients : Stepwise heating (e.g., 0°C → 25°C) balances reaction rate and selectivity.
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance trifluoroacetyl group incorporation .
Q. What computational methods predict the compound’s electronic effects in catalysis?
Density Functional Theory (DFT) calculations assess:
- Electrostatic potential maps : Highlight electron-deficient regions near the trifluoromethyl group.
- Frontier molecular orbitals : Predict reactivity in nucleophilic/electrophilic interactions.
- Solvent-solute interactions : MD simulations model solvation effects in polar media. These insights guide its use as a catalyst or ligand in asymmetric synthesis .
Q. How do structural analogs differ in biological activity?
Comparative studies with 3',5'-dichloro-4'-fluoro analogs reveal:
- Reduced metabolic stability in hepatic microsome assays due to the n-propoxy group’s susceptibility to oxidative cleavage.
- Enhanced binding affinity in kinase inhibition assays, attributed to trifluoromethyl’s hydrophobic interactions.
- Contrasts with 4'-(2,4-difluorophenoxy) analogs emphasize the role of substituent geometry in target selectivity .
Q. How can contradictory data on photostability be resolved?
Discrepancies in UV degradation studies may arise from:
- Sample purity : Trace impurities (e.g., residual solvents) accelerate photolysis. Validate via HPLC.
- Experimental design : Light source intensity (e.g., UV-A vs. UV-C) and oxygen exposure must be standardized.
- Stabilizers : Co-formulating with antioxidants (e.g., BHT) or UV absorbers (e.g., benzophenone derivatives) mitigates degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
